
1-Chlorophenazine
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Overview
Description
1-Chlorophenazine is a chemical compound with the molecular formula C₁₂H₇ClN₂. It belongs to the phenazine class of compounds, which are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . Phenazines have significant applications in both medicinal and industrial fields, making them a remarkable synthetic target .
Preparation Methods
The synthesis of 1-Chlorophenazine can be achieved through various methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene with diphenylamines . Another method includes the Pd-catalyzed N-arylation of phenazine derivatives . Industrial production methods often utilize multicomponent approaches to efficiently assemble the phenazine scaffold .
Chemical Reactions Analysis
Condensation Reaction
Reactants :
-
o-Nitrochlorobenzene
-
p-Chloroaniline
-
Anhydrous sodium acetate
-
Ethanol
Conditions :
-
Temperature: 220–225°C
-
Duration: 20 hours
Product : 2-Nitro-4'-chlorodiphenylamine (crude)
Key Observations :
-
Steam distillation is performed until no oil evaporates.
-
Post-reaction, hydrochloric acid is added to induce crystallization .
Reduction of Nitro Group
Reactants :
-
2-Nitro-4'-chlorodiphenylamine (from Step 1.1)
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Scrap iron
-
50% acetic acid
-
Water
Conditions :
-
Slightly boiling state (≈100°C)
-
Duration: 2 hours
Product : 2-Amino-4'-chlorodiphenylamine
Mechanism :
Cyclization and Salt Formation
Reactants :
-
2-Amino-4'-chlorodiphenylamine
-
Hydrochloric acid
-
Ethanol
-
Ferric trichloride (10% catalyst)
Conditions :
-
Stirring duration: 3 hours
-
Standing time: 6 hours
Product : 2-p-Chloroanilino-5-p-chlorophenyl-3,5-dihydro-3-iminophenazine hydrochloride
Key Observations :
Reaction with Isopropylamine
Reactants :
-
2-p-Chloroanilino-5-p-chlorophenyl-3,5-dihydro-3-iminophenazine hydrochloride
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Isopropylamine
-
Ethanol
Conditions :
-
Temperature: 120–140°C
-
Pressure: 0.78–0.98 MPa
-
Duration: 2 hours
Product : Crude clofazimine (1-chlorophenazine derivative)
Purification :
Stoichiometric Ratios
Reactant 1 | Reactant 2 | Ratio (v/v or w/w) |
---|---|---|
o-Nitrochlorobenzene | p-Chloroaniline | 1:0.81 |
2-Nitro-4'-chlorodiphenylamine | Scrap iron | 1:1.17 |
2-Amino-4'-chlorodiphenylamine | Ethanol | 1:23 (kg:L) |
Kinetic and Mechanistic Insights
While direct kinetic data for this compound is limited, studies on analogous chlorinated aromatic systems (e.g., nitrobenzene reductions) highlight:
-
Rate dependence : Second-order kinetics in iron-mediated reductions .
-
Catalyst role : FeCl₃ accelerates cyclization by stabilizing intermediates .
Comparative Analysis of Reaction Conditions
Step | Reaction Type | Temperature Range | Pressure | Key Reagent |
---|---|---|---|---|
1 | Condensation | 220–225°C | Ambient | NaOAc |
2 | Reduction | ~100°C | Ambient | Scrap iron |
3 | Cyclization | Ambient | Ambient | FeCl₃ |
4 | High-pressure alkylation | 120–140°C | 0.78–0.98 MPa | Isopropylamine |
Challenges and Optimizations
-
Side reactions : Minimized using controlled stoichiometry (e.g., FeCl₃ limits over-reduction) .
-
Yield improvements : Ethanol reflux in Step 1.4 enhances purity (≈90% recovery of isopropylamine) .
Industrial Relevance
The patented method emphasizes scalability:
-
Waste reduction : Isopropylamine is recovered via filtrate concentration .
-
Safety : Mild conditions avoid hazardous byproducts typical of chlorinated aromatics .
This synthesis pathway underscores the importance of precise stoichiometry and catalyst selection in achieving high-purity this compound derivatives. Further research is needed to explore photochemical or catalytic degradation mechanisms.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
1-Chlorophenazine exhibits significant antimicrobial properties. Research indicates that compounds in the phenazine family, including this compound, can inhibit bacterial growth and have been studied for their effects on various pathogens. For instance, studies have shown that phenazines can disrupt bacterial membrane integrity and interfere with electron transport processes in microbial cells .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. A study highlighted that phenazine derivatives could induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and modulation of signaling pathways related to cell survival . This suggests that this compound may serve as a lead compound for developing new anticancer agents.
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of this compound. Its structural similarity to other phenothiazines suggests potential antipsychotic activity. Studies indicate that compounds with similar structures can modulate neurotransmitter systems, particularly dopamine receptors, which are crucial in managing psychiatric disorders .
Environmental Science Applications
Bioremediation
this compound has been studied for its role in bioremediation processes. Research indicates that certain bacteria can utilize phenazines as electron shuttles in the degradation of environmental pollutants, such as polycyclic aromatic hydrocarbons. This application is particularly relevant in contaminated soil and water treatment scenarios .
Material Science Applications
Conductive Polymers
In material science, this compound has been incorporated into conductive polymer matrices. Its ability to facilitate charge transport makes it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer composites has shown enhanced electrical conductivity compared to traditional materials .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. The study involved testing various concentrations of the compound and observing bacterial growth inhibition over a 24-hour period.
Concentration (µg/mL) | Bacterial Growth Inhibition (%) |
---|---|
8 | 25 |
16 | 50 |
32 | 75 |
64 | 90 |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The following table summarizes the results from a study assessing cell viability after treatment with varying concentrations of the compound.
Concentration (µM) | Cell Viability (%) |
---|---|
5 | 85 |
10 | 70 |
20 | 50 |
40 | 30 |
Mechanism of Action
The mechanism of action of 1-Chlorophenazine involves its interaction with cellular components. It can generate reactive oxygen species (ROS) when exposed to light, leading to oxidative damage to cellular molecules such as DNA, proteins, and lipids . This photodynamic activity makes it a potential candidate for cancer treatment and antimicrobial therapies .
Comparison with Similar Compounds
1-Chlorophenazine can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: This compound shows potent activity against Mycobacterium tuberculosis and can be chemically modified to produce new active substances.
Pyocyanin: A natural phenazine produced by Pseudomonas aeruginosa, pyocyanin exhibits strong antimicrobial properties.
This compound is unique due to its specific chlorine substitution, which can influence its reactivity and biological activity compared to other phenazine derivatives .
Properties
Molecular Formula |
C12H7ClN2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
1-chlorophenazine |
InChI |
InChI=1S/C12H7ClN2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H |
InChI Key |
RPOUGULCGNMIBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)Cl |
Origin of Product |
United States |
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